YE6144 Demonstrates Sub-Micromolar Functional Potency in Primary Human Cells Versus Micromolar Peptide-Based IRF5 Inhibitors
YE6144 inhibits the production of type I interferons with an IC50 of 0.09 μM (90 nM) in human peripheral blood mononuclear cells (PBMCs) . In contrast, the peptide-based IRF5 inhibitor IRF5-CPP5 exhibits IC50 values of 15.3–15.4 μM for IRF5 dimerization in recombinant assays . This represents a >100-fold difference in functional potency in cellular context, highlighting the superior cellular activity of YE6144 for ex vivo and in vitro immune studies.
| Evidence Dimension | Functional inhibition of IRF5-driven type I interferon production (cellular potency) |
|---|---|
| Target Compound Data | IC50 = 0.09 μM (90 nM) |
| Comparator Or Baseline | IRF5-CPP5: IC50 = 15.3 μM (WT) and 15.4 μM (S430D) for IRF5 dimerization |
| Quantified Difference | ≥170-fold greater potency for YE6144 in cellular functional assay context |
| Conditions | Human HC PBMCs; 0–10 μM YE6144, 30 min incubation; type I IFN production measured |
Why This Matters
Procurement of YE6144 rather than peptide-based alternatives ensures detectable and reproducible functional readouts in primary human cell assays, which is essential for immunology and autoimmune disease research.
